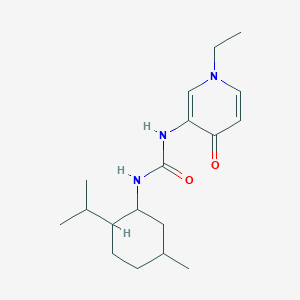
1-(1-Ethyl-4-oxopyridin-3-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethyl-4-oxopyridin-3-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)urea is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-(1-Ethyl-4-oxopyridin-3-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)urea is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-Ethyl-4-oxopyridin-3-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)urea has anti-inflammatory and analgesic effects. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-Ethyl-4-oxopyridin-3-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)urea in lab experiments is its ability to reduce inflammation and oxidative stress. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research on 1-(1-Ethyl-4-oxopyridin-3-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)urea. One direction is to further investigate its mechanism of action to optimize its use in experiments. Another direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Additionally, research can be conducted to investigate its potential as an anti-inflammatory and analgesic agent for various conditions.
Métodos De Síntesis
The synthesis of 1-(1-Ethyl-4-oxopyridin-3-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)urea has been achieved using different methods. The most common method involves the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-(4-hydroxy-3-pyridinyl)-3-(5-methyl-2-propan-2-ylcyclohexyl)urea. This reaction results in the formation of the desired compound.
Aplicaciones Científicas De Investigación
1-(1-Ethyl-4-oxopyridin-3-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)urea has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. In addition, it has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(1-ethyl-4-oxopyridin-3-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-5-21-9-8-17(22)16(11-21)20-18(23)19-15-10-13(4)6-7-14(15)12(2)3/h8-9,11-15H,5-7,10H2,1-4H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWNJGAVHYMXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)C(=C1)NC(=O)NC2CC(CCC2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)



![5-Methyl-2,3-[1,3]butadieno-5,6-propano-5,6-dihydroimidazo[1,2-c]quinazoline-11-one](/img/structure/B6627437.png)
![4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6627444.png)

![(4,5-dimethyl-1H-indol-2-yl)-(4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)methanone](/img/structure/B6627458.png)
![3-[4-[(1-Phenylpyrazol-3-yl)methyl]morpholin-2-yl]phenol](/img/structure/B6627459.png)

![1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[2-(3-hydroxyphenyl)morpholin-4-yl]ethanone](/img/structure/B6627469.png)
![[3-[2-(Furan-2-yl)-2-hydroxyethyl]morpholin-4-yl]-[4-(5-methyl-3,4-dihydropyrazol-2-yl)phenyl]methanone](/img/structure/B6627484.png)